1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5S/c19-13-3-5-14(6-4-13)29(25,26)23-9-7-12(8-10-23)16(24)20-18-22-21-17(28-18)15-2-1-11-27-15/h1-6,11-12H,7-10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCMVSRTSKSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or a Mannich reaction.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Attachment of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via cyclization reactions. For example, amidoximes (derived from hydrazides and carboxylic acids) can undergo cyclization under dehydrating conditions using reagents like trifluoroacetic anhydride (TFAA) to form the oxadiazole structure . This mechanism aligns with general methods for oxadiazole synthesis, where amidoximes lose water to form the five-membered ring .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization of amidoxime | TFAA, heat | Formation of 1,3,4-oxadiazole ring |
Furan-2-yl Group Integration
The furan-2-yl group is typically introduced through cross-coupling reactions. For example, a furan-substituted boronic acid could react with an aryl halide (e.g., bromide) via Suzuki coupling under palladium catalysis. Alternatively, direct substitution on the oxadiazole ring (e.g., at the 5-position) using furan-containing precursors may occur during the cyclization step .
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki coupling (hypothetical) | Pd catalyst, furan boronic acid | Furan-2-yl substitution |
Types of Chemical Reactions and Functional Group Modifications
The compound undergoes several key reaction types, influenced by its functional groups:
Oxidation/Reduction
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Sulfonyl group oxidation : The 4-chlorobenzenesulfonyl group may undergo oxidation, though it is generally stable under mild conditions.
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Furan ring modification : The furan-2-yl group can participate in electrophilic substitution reactions (e.g., bromination, nitration) depending on reaction conditions .
Substitution Reactions
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Piperidine substitution : The piperidine nitrogen can act as a nucleophile, enabling reactions with acylating agents (e.g., carboxyl chlorides) to form amides or carbamates.
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Oxadiazole substitution : The 2-position of the oxadiazole ring may undergo nucleophilic aromatic substitution if activated .
Hydrolysis
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Carboxamide hydrolysis : The carboxamide group can hydrolyze under acidic/basic conditions to form carboxylic acids or amines.
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxadiazole cyclization | TFAA | Heat, inert atmosphere |
| Piperidine substitution | DMF, K₂CO₃ | 80–100°C, 12–24 h |
| Furan coupling | Pd(OAc)₂, Na₂CO₃ | Microwave irradiation, 60–90°C |
Biological Implications of Structural Features
The compound’s structural elements contribute to its potential bioactivity:
Antimicrobial Activity
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Furan-2-yl group : Enhances lipophilicity and membrane permeability, a feature observed in antitubercular agents .
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Oxadiazole ring : Acts as a bioisostere for amide groups, improving stability and reducing hydrolysis .
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Sulfonyl group : Contributes to solubility and interactions with biological targets (e.g., enzymes).
Anticancer Potential
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Piperidine ring : Often associated with kinase inhibition, a common mechanism in anticancer agents.
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Electron-deficient oxadiazole : May promote DNA intercalation or interfere with nucleic acid synthesis .
Comparative Analysis with Similar Compounds
Research Findings and Challenges
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Synthetic Challenges : Achieving regioselective substitution on the oxadiazole ring and optimizing coupling efficiency for the furan group remain critical .
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Biological Activity : Similar oxadiazole-furan hybrids have shown antitubercular activity (MIC ~5–10 μM) , suggesting potential applications in infectious disease therapy.
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Metabolic Stability : The sulfonyl group and carboxamide may enhance stability but require evaluation in in vivo models.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it is used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-((4-chlorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)piperidine-4-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity that is not observed in similar compounds.
Biological Activity
The compound 1-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide (CAS No. 862794-41-0) is a novel heterocyclic compound that integrates a piperidine core with oxadiazole and furan functionalities. This unique structure has generated interest in its potential biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.9 g/mol. The presence of the 4-chlorobenzenesulfonyl group is significant for its biological activity, as sulfonamides are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₅S |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 862794-41-0 |
Antibacterial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. Specifically, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound is linked to its structural components. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation . In vitro studies have shown promising results against multiple cancer cell lines, suggesting that the compound may act as a cytotoxic agent through mechanisms such as G2/M phase arrest and apoptosis induction .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are desired . In studies, certain derivatives have shown IC50 values significantly lower than standard drugs, indicating potent enzyme inhibitory activity .
Case Studies
- Antibacterial Evaluation : A series of synthesized compounds based on similar structures were tested against five bacterial strains. The results indicated that compounds with the oxadiazole moiety exhibited IC50 values ranging from 1.13 to 6.28 µM against Bacillus subtilis, demonstrating their potential as effective antibacterial agents .
- Anticancer Screening : Compounds similar to the target molecule were tested on MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. Results showed that these compounds could significantly reduce cell viability, with some derivatives achieving over 70% inhibition at lower concentrations .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can structural purity be validated?
Methodology :
- Stepwise Synthesis :
- 1,3,4-Oxadiazol Core : Start with condensation of furan-2-carbohydrazide and a suitable carboxylic acid derivative (e.g., via cyclization with POCl₃ or using CDI as a coupling agent) .
- Piperidine-4-carboxamide Linkage : Introduce the piperidine moiety via nucleophilic substitution or amide coupling, ensuring regioselectivity at the oxadiazol nitrogen .
- Sulfonylation : React with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to install the sulfonyl group .
- Validation :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazol ring (e.g., ¹H NMR signals at δ 8.2–8.5 ppm for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
- Elemental Analysis : Ensure purity (>98%) via C, H, N, S content matching theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodology :
- Antimicrobial Screening : Use agar diffusion or microdilution assays (e.g., MIC determination against E. coli, S. aureus) with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodology :
Q. Table 1. Example SAR Data for Sulfonamide Derivatives
| Substituent (R) | hCA IX IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Cl | 12.3 | 2.8 |
| 4-F | 18.7 | 2.5 |
| 4-NO₂ | 45.2 | 3.1 |
| Adapted from |
Q. What advanced techniques resolve contradictions in reported biological data?
Methodology :
- Dose-Response Curves : Perform multi-concentration assays to rule out false positives/negatives .
- Off-Target Profiling : Use kinase panels or proteome-wide profiling to identify non-specific interactions .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to explain discrepancies in in vivo vs. in vitro activity .
Q. How can synthetic routes be optimized for scalability without compromising yield?
Methodology :
- Catalysis : Replace stoichiometric reagents (e.g., POCl₃) with catalytic systems (e.g., ZnCl₂ for cyclization) .
- Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., sulfonylation) to improve safety and reproducibility .
- Green Solvents : Test cyclopentyl methyl ether (CPME) or ethyl acetate as alternatives to DMF/DCM .
Critical Considerations
Q. What analytical methods address stability issues in aqueous or biological matrices?
Methodology :
- HPLC-MS Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
- Forced Degradation : Expose to UV light, H₂O₂, or acidic/basic conditions to identify degradation products .
- Crystallography : Single-crystal X-ray diffraction to confirm stability of polymorphic forms .
Q. How can multi-target inhibition be evaluated to avoid off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
